molecular formula C21H42O4 B1671896 Monostearin CAS No. 31566-31-1

Monostearin

Cat. No. B1671896
CAS RN: 31566-31-1
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-UHFFFAOYSA-N
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Description

Monostearin, also known as Glycerol Monostearate or GMS, is a monoglyceride commonly used as an emulsifier in foods . It is the glycerol ester of stearic acid and takes the form of a white, odorless, and sweet-tasting flaky powder that is hygroscopic .


Synthesis Analysis

Monostearin is synthesized using a two-step process. The first step involves lipase-assisted enzymatic esterification of fatty acid with glycerol catalyzed by immobilized lipase Candida antarctica (Novozym 435) in acetone . The second step involves the removal of fatty acids by a mild alkali treatment . Commercial material used in foods is produced industrially by a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol .


Molecular Structure Analysis

Monostearin has a molecular weight of 358.5558 and a chemical formula of C21H42O4 . It exists as three stereoisomers, the enantiomeric pair of 1-glycerol monostearate and 2-glycerol monostearate .


Chemical Reactions Analysis

The polymorphic transition of a glycerol monostearin–water system (GMS–water) stored at 5 °C, 25 °C, and 45 °C for 100 days was examined . Upon addition of co-emulsifiers, such as sodium stearoyl lactylate (SSL), the GMS–water system forms a metastable α-gel structure, which transforms into a coagel structure over time .


Physical And Chemical Properties Analysis

Monostearin appears as a beige, white powder . It has a melting point of 78-81 °C and a boiling point of 476.9±25.0 °C . It has a density of 0.97 g/cm3 and is insoluble in water .

Scientific Research Applications

Nanoparticle Delivery Systems

Monostearin is utilized in the formulation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for controlled drug delivery. SLNs incorporating monostearin demonstrate improved drug loading capacity, prolonged release properties, and enhanced stability. These carriers are designed for both hydrophilic and lipophilic drugs, aiming to improve therapeutic efficacy and reduce side effects. The incorporation of monostearin into SLNs has been shown to facilitate the controlled release of drugs, such as clobetasol propionate, over extended periods, indicating its potential for prolonged drug delivery applications (Hu et al., 2002).

Cellular Uptake and Cytotoxicity

Research on the cellular uptake of monostearin-based SLN has indicated that these nanoparticles can significantly enhance the cytotoxicity of encapsulated drugs in cancer cells. For example, monostearin SLN showed improved cellular uptake and increased cytotoxic effects of paclitaxel in A549 cancer cells, suggesting the utility of monostearin SLN in cancer therapy (Yuan et al., 2008).

Modulation of Biological Pathways

Monostearin has been studied for its effects on biological pathways, such as the activity and expression of P-glycoprotein (P-gp) in Caco-2 cells. The results suggest that monostearin can modulate the activity of P-gp, a protein involved in drug transport and metabolism, which may influence drug absorption and resistance mechanisms (Barta et al., 2008).

Food Science Applications

In the food industry, monostearin is explored for its role in the quantification and analysis of polar compounds in fats and oils, serving as an internal standard for the rapid and accurate determination of these compounds. This application is crucial for the quality control and assessment of food products, ensuring their safety and compliance with standards (Márquez‐Ruiz et al., 1996).

Transfection Reagents for Gene Delivery

Monostearin is part of formulations studied for the delivery of nucleic acids into cells, indicating its potential use as a non-viral vector in gene therapy. These cationic lipid nanosystems aim to enhance the efficiency of gene transfer, opening new avenues for the treatment of genetic disorders (Cortesi et al., 2014).

Safety And Hazards

In case of inhalation, move the person into fresh air and if not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .

Future Directions

Research has been conducted on the polymorphic transition of a glycerol monostearin–water system (GMS–water) stored at different temperatures . This research could provide insights into the stability and dynamics of monostearin phase transitions in various applications .

properties

IUPAC Name

2,3-dihydroxypropyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
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DSSTOX Substance ID

DTXSID7029160
Record name Glycerol 1-monostearate
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Molecular Weight

358.6 g/mol
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Physical Description

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour
Record name Glyceryl monostearate
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Record name Glyceryl monostearate
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Solubility

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol)
Record name Glyceryl monostearate
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Product Name

Glyceryl Monostearate

CAS RN

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9
Record name 1-Monostearin
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Record name Glyceryl monostearate
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Record name (R)-2,3-Dihydroxypropyl stearate
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Record name Glycerol 1-monostearate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,150
Citations
FQ Hu, SP Jiang, YZ Du, H Yuan, YQ Ye… - International journal of …, 2006 - Elsevier
Nanostuctured lipid carriers (NLC) consisted of solid lipid and liquid lipid are a new type of lipid nanoparticles, which offer the advantage of improved drug loading capacity and release …
Number of citations: 321 www.sciencedirect.com
G Márquez-Ruiz, N Jorge, M Martín-Polvillo… - … of Chromatography A, 1996 - Elsevier
A rapid and simple method was developed for quantitation of polar compounds in fats and oils using monostearin as internal standard. Starting from 50 mg of oil sample, polar …
Number of citations: 148 www.sciencedirect.com
HD Batte, AJ Wright, JW Rush, SHJ Idziak… - Food Biophysics, 2007 - Springer
… The monostearin powder and monostearin … C, the monostearin–water–oil gel displayed small and wide-angle patterns similar to those of the monostearin powder (and monostearin in oil…
Number of citations: 100 link.springer.com
B Chen, S Zeng, H Zeng, Z Guo, Y Zhang, B Zheng - Food Chemistry, 2017 - Elsevier
Starch-lipid complexes were prepared using lotus seed starch (LS) and glycerin monostearate (GMS) via a high pressure homogenization (HPH) process, and the effect of HPH on the …
Number of citations: 75 www.sciencedirect.com
HD Batte, AJ Wright, JW Rush, SHJ Idziak… - Food research …, 2007 - Elsevier
The effect of processing conditions on the formation and stability of a gel comprised of oil, water, monostearin and stearic acid was studied. Processing conditions (homogenization rate (…
Number of citations: 76 www.sciencedirect.com
D Tu, Y Ou, Y Zheng, Y Zhang, B Zheng… - International Journal of …, 2021 - Elsevier
The effects of multiple cycles of freeze-thaw treatment, combined with pullulanase debranching, on the structural properties and digestibility of lotus seed starch-glycerin monostearin …
Number of citations: 28 www.sciencedirect.com
Y Zheng, Y Ou, Y Zhang, B Zheng, S Zeng… - Carbohydrate polymers, 2020 - Elsevier
The effects of pullulanase pretreatment, combined with ultrasound-microwave synergistic processing, on the structural properties and digestibility of lotus seed starch-glycerin …
Number of citations: 30 www.sciencedirect.com
Y Zheng, C Zhang, Y Tian, Y Zhang, B Zheng, H Zeng… - Food Chemistry, 2021 - Elsevier
To investigate the effects of freeze–thaw cycle pretreatment (in one cycle, frozen samples were reheated to 50 C and then frozen at −20 C) on the structural properties and digestibility of …
Number of citations: 17 www.sciencedirect.com
ES Lutton, FL Jackson - Journal of the American chemical society, 1948 - ACS Publications
… No evidence was obtained by the various techniques employed in this study for the lower of the monostearin transformation points reported by Malkin. It is the higher value that was …
Number of citations: 82 pubs.acs.org
B Chen, X Jia, S Miao, S Zeng, Z Guo, Y Zhang… - Food chemistry, 2018 - Elsevier
Starch-lipid complexes were prepared using lotus seed starch (LS) and glycerin monostearate (GMS) via a high-pressure homogenization process, and the effect of high pressure …
Number of citations: 40 www.sciencedirect.com

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